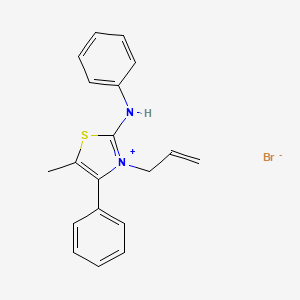

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

Thiazoles are planar, aromatic compounds. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of a specific thiazole derivative would depend on its particular substituents.Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound’s structure suggests it could serve as a building block in organic synthesis. Researchers might use it to create more complex molecules through reactions such as nucleophilic substitution, cyclization, or condensation. Its thiazolium ring and propenyl group offer diverse reactivity, making it valuable for designing novel compounds .

Antioxidant Potential

Imidazole-containing compounds often exhibit antioxidant properties. Researchers have synthesized derivatives of 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine bromide and evaluated their antioxidant potential using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. These derivatives may scavenge free radicals and protect cells from oxidative damage .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, infection, and cancer . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The exact nature of these interactions for this compound would depend on its specific targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, pain sensation, microbial infection, and cancer progression . The compound’s effects on these pathways would depend on its specific targets and their roles within these pathways.

Pharmacokinetics

Thiazole derivatives can have varied ADME properties depending on their specific chemical structures . These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.

Result of Action

Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth, or interference with cancer cell proliferation .

Future Directions

properties

IUPAC Name |

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S.BrH/c1-3-14-21-18(16-10-6-4-7-11-16)15(2)22-19(21)20-17-12-8-5-9-13-17;/h3-13H,1,14H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLWRZIEUZRTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C(S1)NC2=CC=CC=C2)CC=C)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-5-methyl-4-phenyl-2-(phenylamino)thiazol-3-ium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)